molecular formula C6H5N3O B1351664 pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one CAS No. 50269-86-8

pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one

Cat. No.: B1351664
CAS No.: 50269-86-8
M. Wt: 135.12 g/mol
InChI Key: SVMRIWUVQVPFTQ-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug discovery .

Scientific Research Applications

Pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one has a wide range of scientific research applications:

Future Directions

Pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one and its derivatives have shown promise in various biological activities, including antimicrobial and antifungal activities . Future research could focus on further exploring these activities and developing new derivatives with enhanced properties. Additionally, the development of more efficient and scalable synthesis methods could also be a focus of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one can be synthesized through various methods. One common approach involves the rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines followed by regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted pyrroles . The reaction conditions typically require high temperatures and long reaction times, often involving microwave-assisted heating or refluxing with specific reagents such as sodium methoxide or formamidine acetate .

Industrial Production Methods

In industrial settings, continuous flow chemistry tools have been employed to synthesize this compound. This method involves the use of in situ monochloramine synthesis and a process-friendly soluble base like potassium tert-butoxide. This approach allows for the efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve elevated temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a range of substituted this compound compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one is unique due to its specific ring structure and its ability to inhibit a wide range of enzymes and receptors. This versatility makes it a valuable scaffold in the development of new therapeutic agents .

Properties

IUPAC Name

2H-pyrrolo[1,2-d][1,2,4]triazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-5-2-1-3-9(5)4-7-8-6/h1-4H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMRIWUVQVPFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NNC(=O)C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390532
Record name pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50269-86-8
Record name pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural modifications have been explored in pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one derivatives and how do they impact their antimicrobial activity?

A: One study focused on synthesizing novel 6-(4-aminophenyl)this compound derivatives and evaluating their antimicrobial activity []. While the exact structural modifications are not detailed in the abstract, the study highlights that compound 7a exhibited significant broad-spectrum antimicrobial activity. Furthermore, compounds 7g and 7l displayed potent inhibitory activity against Escherichia coli and Scedosporium, respectively []. This suggests that specific substitutions on the core this compound structure can significantly influence its activity against different microbial species.

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